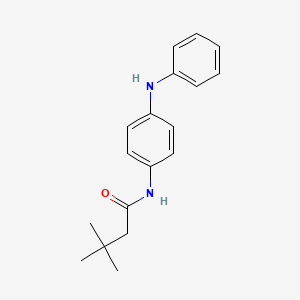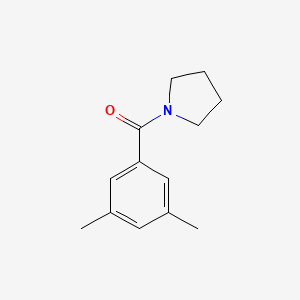
N-(5-chloro-2-methoxyphenyl)-3-(2-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-3-(2-nitrophenyl)acrylamide, commonly known as CNPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNPA is a member of the acrylamide family and is synthesized through a specific method.
作用機序
The mechanism of action of CNPA is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways within cells. CNPA has been shown to inhibit the activity of certain kinases, which are essential for cell growth and proliferation. Additionally, CNPA has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention and treatment of cancer.
Biochemical and Physiological Effects
CNPA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CNPA inhibits the activity of specific enzymes, such as protein kinases and phosphatases. Additionally, CNPA has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. However, the effects of CNPA on the human body are not fully understood, and further research is needed to determine its safety and efficacy.
実験室実験の利点と制限
CNPA has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have potent anticancer and anti-inflammatory properties. Additionally, CNPA has been shown to have minimal toxicity in animal models, making it a promising candidate for further research. However, CNPA also has several limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, CNPA has not been extensively studied in humans, and its safety and efficacy are not fully understood.
将来の方向性
There are several future directions for research on CNPA. One potential direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the safety and efficacy of CNPA in humans. Finally, research on the mechanism of action of CNPA could lead to the development of new drugs and therapies for cancer and other diseases.
Conclusion
In conclusion, CNPA is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNPA is synthesized through a specific method and has potential applications in cancer research and the treatment of neurodegenerative diseases. While the mechanism of action of CNPA is not fully understood, it has been shown to have potent anticancer and anti-inflammatory properties. Further research is needed to determine the safety and efficacy of CNPA in humans and to explore its potential use in the treatment of other diseases.
合成法
CNPA is synthesized through a specific method that involves the reaction between 5-chloro-2-methoxyaniline and 2-nitrocinnamaldehyde in the presence of an acid catalyst. The reaction results in the formation of CNPA in high yields. The synthesis method is relatively simple and cost-effective, making CNPA a viable candidate for scientific research.
科学的研究の応用
CNPA has been extensively studied for its potential applications in scientific research. One of the most significant applications of CNPA is in the field of cancer research. CNPA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, CNPA has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-23-15-8-7-12(17)10-13(15)18-16(20)9-6-11-4-2-3-5-14(11)19(21)22/h2-10H,1H3,(H,18,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVOCXVZZBGZDT-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-pyridinylthio)methyl]benzonitrile](/img/structure/B5838256.png)
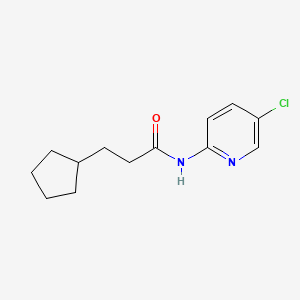
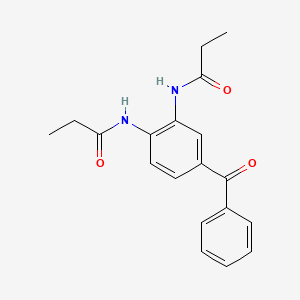
![6-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5838280.png)
![N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5838284.png)


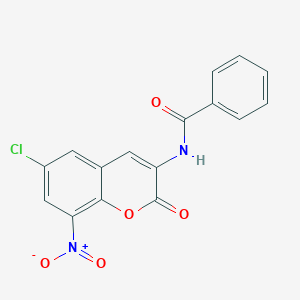

![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5838319.png)
![N'-cyclohexylidene-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5838324.png)
